molecular formula C7H10N2S B13795077 3-Amino-4,6-dimethylpyridine-2(1H)-thione CAS No. 553658-97-2

3-Amino-4,6-dimethylpyridine-2(1H)-thione

Cat. No.: B13795077
CAS No.: 553658-97-2
M. Wt: 154.24 g/mol
InChI Key: VGQSQBOHDUCDLH-UHFFFAOYSA-N
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Description

3-Amino-4,6-dimethylpyridine-2(1H)-thione is a versatile nitrogen- and sulfur-containing heterocyclic compound with the molecular formula C7H10N2S . It serves as a fundamental building block in medicinal chemistry for the synthesis of sophisticated thiourea derivatives. Recent research highlights its significant value as a precursor for developing potent antidiabetic agents. Specifically, thioureide derivatives synthesized from this core structure have demonstrated powerful in vitro α-glucosidase inhibitory activity, a key mechanism for managing type 2 diabetes . One such derivative, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, exhibited an IC50 of 9.77 mM, surpassing the inhibitory activity of the standard drug acarbose (IC50 11.96 mM) . This positions this compound as a critical starting material for researchers designing and evaluating new therapeutic candidates. The compound is intended for laboratory research purposes only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

553658-97-2

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

3-amino-4,6-dimethyl-1H-pyridine-2-thione

InChI

InChI=1S/C7H10N2S/c1-4-3-5(2)9-7(10)6(4)8/h3H,8H2,1-2H3,(H,9,10)

InChI Key

VGQSQBOHDUCDLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=S)N1)N)C

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to 3-Amino-4,6-dimethylpyridine-2(1H)-thione

Direct synthesis methods aim to construct the target pyridinethione ring in a single or limited number of steps from acyclic precursors. These approaches are often favored for their efficiency and atom economy.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient strategy for synthesizing complex heterocyclic structures. bohrium.compreprints.org While a specific one-pot synthesis for this compound is not extensively documented, established MCRs for pyridinethione synthesis can be adapted. A plausible approach involves the reaction of a β-keto compound (acetylacetone), a nitrile with an active methylene (B1212753) group (malononitrile or cyanoacetamide), an ammonia (B1221849) source (ammonium acetate), and a sulfur source.

The Hantzsch pyridine (B92270) synthesis, a classic MCR, can be modified to produce pyridinethiones. nih.gov In a typical setup for a related structure, the reaction might proceed between acetylacetone (B45752), cyanothioacetamide, and an aldehyde, followed by oxidation. For the target compound, a one-pot reaction of acetylacetone, cyanothioacetamide, and ammonium (B1175870) acetate (B1210297) could theoretically yield the desired product through a series of condensation, Michael addition, and cyclization-dehydration steps. The advantages of MCRs include simplified procedures, reduced waste, and the ability to generate molecular diversity efficiently. preprints.orgnih.gov

Table 1: Representative Multi-Component Reaction for Pyridine Scaffolds

Reactant A Reactant B Reactant C Catalyst/Conditions Product Type Yield (%)
Aldehyde Ethyl Acetoacetate Ammonium Acetate Microwave, Ethanol Dihydropyridine 82-94% nih.gov
Acetophenone Aldehyde Urea ZnI₂, Solvent-free Dihydropyrimidinone Good mdpi.com

Note: This table illustrates general MCRs for related heterocycles to demonstrate the principle.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. For this compound, a common strategy involves the reaction of a 1,3-dicarbonyl compound or its enamine equivalent with a molecule containing a cyanothioacetamide fragment.

A well-established route is the reaction of β-aminocrotononitrile with cyanothioacetamide. This reaction proceeds to form a substituted pyridine-2(1H)-thione. researchgate.net To achieve the 4,6-dimethyl substitution pattern of the target molecule, the reaction can be envisioned between cyanothioacetamide and acetylacetone in the presence of an ammonia source or by using the enamine of acetylacetone. The mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization, tautomerization, and dehydration to furnish the stable pyridinethione ring. Another pathway involves the reaction of β–aryl-α-thiocarbamoylacrylonitrile derivatives with 1,3-dicarbonyl compounds, which has been shown to produce various 4,6-disubstituted-3-cyanopyridine-2(1H)-thiones. researchgate.net

Precursor Synthesis and Functional Group Interconversion

This strategy involves the initial synthesis of a related pyridine derivative, which is then chemically modified to introduce the required functional groups—specifically the amino group at the C3 position and the thione group at the C2 position.

An effective and common method for synthesizing pyridinethiones is the thionation of the corresponding pyridine-2(1H)-one. The precursor, 3-amino-4,6-dimethylpyridin-2(1H)-one, can be synthesized through various routes, often involving the cyclization of acyclic precursors. nih.gov

Once the pyridone is obtained, the carbonyl group can be converted to a thiocarbonyl group using a thionating agent. The most common reagents for this transformation are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. The reaction is typically carried out by refluxing the pyridone with the thionating agent in an inert, high-boiling solvent such as pyridine, dioxane, or toluene. This method is highly effective for converting a wide range of amides and lactams into their corresponding thio-analogs.

Table 2: Common Thionating Agents for Pyridone Conversion

Reagent Typical Solvent Temperature Key Features
Phosphorus Pentasulfide (P₄S₁₀) Pyridine, Toluene Reflux Powerful, widely used

3-Aminocrotonitrile is a versatile and widely used precursor in the synthesis of pyridine derivatives due to its bifunctional nature, containing both a nucleophilic enamine and a nitrile group. guidechem.comlookchem.comchemicalbook.com Its reaction with various electrophilic partners can lead to a diverse range of substituted pyridines.

For the synthesis of this compound, 3-aminocrotononitrile (B73559) can be reacted with a suitable partner to construct the pyridine ring with the desired substitution pattern. One reported pathway for related structures involves the reaction of 3-aminocrotononitrile with cyanothioacetamide, which leads to the formation of a pyridine-2(1H)-thione derivative. researchgate.net Another potential route is the reaction of 3-aminocrotononitrile with acetylacetone and elemental sulfur, in a variation of the Gewald reaction, which is known to produce substituted heterocycles. This reaction, typically catalyzed by a base like morpholine (B109124) or piperidine, would involve the in-situ formation of various intermediates that ultimately cyclize to form the target pyridinethione.

Catalytic Systems in Pyridinethione Synthesis

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving yields, and promoting selectivity under milder conditions. The synthesis of pyridines and pyridinethiones often employs various catalytic systems. bohrium.com

In the context of the cyclocondensation and multi-component reactions discussed, both acid and base catalysts are frequently used. Basic catalysts, such as piperidine, triethylamine, or sodium ethoxide, are effective in promoting condensation and Michael addition steps. researchgate.net Acidic catalysts, including Lewis acids or solid acids like zeolites, can activate carbonyl groups and facilitate cyclization and dehydration steps. researchgate.net

Recent advancements have seen the use of magnetically recoverable nano-catalysts for the synthesis of pyridine derivatives, offering advantages such as high surface area, easy separation from the reaction mixture, and excellent reusability. nih.gov For instance, Fe₃O₄ nanoparticles functionalized with acidic or basic groups can effectively catalyze the multi-component synthesis of polysubstituted pyridines. While specific applications to this compound are not detailed, these catalytic systems present a promising green and efficient alternative to traditional methods. oaepublish.com

Table 3: Catalytic Systems in Related Pyridine Synthesis

Catalyst Type Example Reaction Type Advantages
Base Catalyst Piperidine, Triethylamine Cyclocondensation Promotes condensation and addition
Zeolite Catalyst HZSM-5, Cu/13X Gas-phase cyclization, Oxidation Shape selectivity, reusability researchgate.netoaepublish.com

Investigation of Homogeneous Catalysis in Reaction Efficiency

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers advantages in terms of high activity and selectivity due to the well-defined nature of the active sites. In the synthesis of pyridine-thiones and related nitrogen-containing heterocycles, transition-metal complexes are often employed. For instance, copper-based catalysts have been utilized in the synthesis of related imidazopyridines, demonstrating their versatility in C-N bond formation. beilstein-journals.org While specific studies detailing the use of homogeneous catalysts for the direct synthesis of this compound are not extensively documented, principles from related syntheses suggest that catalysts based on metals like ruthenium, palladium, or copper could enhance the efficiency of cyclization and amination steps. beilstein-journals.orgnih.gov The primary challenge in homogeneous catalysis remains the separation of the catalyst from the product, which can complicate purification and lead to product contamination.

Exploration of Heterogeneous Catalysis for Sustainable Synthesis

Heterogeneous catalysis provides a practical solution to the catalyst-product separation issue, promoting sustainable synthetic protocols through catalyst recyclability. nih.gov For the synthesis of heterocyclic thiones, such as dihydropyrimidine-2-thiones, solid catalysts like NiCoSe₂ and NiCo₂S₄ have proven effective, offering high yields and the ability to be recycled multiple times with minimal loss of activity. rsc.org Nano-catalysts, including magnetic nanoparticles, have also gained attention as they combine the benefits of high surface area with ease of separation using an external magnetic field. nih.gov In the context of synthesizing this compound, the application of solid acid or base catalysts could facilitate the condensation and cyclization steps, aligning with green chemistry principles by simplifying workup procedures and allowing for continuous flow processes.

Reaction Optimization and Green Chemistry Considerations

Solvent Effects on Reaction Yield and Selectivity

Below is a hypothetical data table illustrating how solvent choice could influence reaction yield, based on general principles observed in the synthesis of related heterocyclic compounds.

SolventDielectric Constant (20°C)Yield (%)
Water80.165
Ethanol24.685
Dimethylformamide (DMF)36.778
Toluene2.440
Solvent-FreeN/A92

This table is illustrative and based on typical results for related syntheses; specific experimental data for this compound is required for definitive analysis.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a key parameter controlling reaction kinetics. Many syntheses of pyridine derivatives are conducted at elevated temperatures (reflux) to overcome activation energy barriers. researchgate.netnih.gov For example, one-pot syntheses of highly functionalized pyridines have been optimized by comparing conventional heating with microwave irradiation, with the latter often leading to dramatically reduced reaction times and improved yields. mdpi.com Pressure is typically less varied in standard laboratory syntheses of such compounds unless gaseous reagents are involved or when attempting to influence equilibrium position in certain reactions. The synthesis of this compound would likely benefit from systematic studies to determine the optimal temperature that maximizes yield and reaction rate while minimizing the formation of byproducts.

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the characteristic functional groups present in a molecule by probing their vibrational modes.

An FT-IR spectrum of the compound would be expected to display characteristic absorption bands corresponding to the vibrations of its specific functional groups. For instance, the N-H stretching vibrations of the amino group (NH₂) would likely appear as distinct peaks in the 3500-3300 cm⁻¹ region. The C-H stretching of the methyl groups would be observed around 3000-2850 cm⁻¹. The spectrum would also feature bands related to the C=S (thione) group, typically in the 1250-1020 cm⁻¹ range, and vibrations of the pyridine (B92270) ring structure, including C=C and C=N stretching, in the 1600-1400 cm⁻¹ region.

Table 1: Hypothetical FT-IR Data for 3-Amino-4,6-dimethylpyridine-2(1H)-thione

Frequency (cm⁻¹) Assignment
Data Not Available N-H stretch (Amino group)
Data Not Available C-H stretch (Methyl groups)
Data Not Available C=C / C=N stretch (Pyridine ring)
Data Not Available N-H bend (Amino group)

Raman spectroscopy would serve as a complementary technique to FT-IR. It is particularly effective for detecting vibrations of non-polar bonds. The C=S bond, as well as the symmetric vibrations of the substituted pyridine ring, would be expected to produce strong signals in the Raman spectrum, providing confirmatory evidence for the compound's structure.

Table 2: Hypothetical Raman Spectroscopy Data for this compound

Raman Shift (cm⁻¹) Assignment
Data Not Available C-H stretch (Methyl groups)
Data Not Available Ring breathing mode
Data Not Available C=S stretch

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons. One would expect to see singlets for the two methyl (CH₃) groups at different chemical shifts, a singlet for the single proton on the pyridine ring, and a broader signal for the two protons of the amino (NH₂) group. The integration of these signals would correspond to the number of protons in each environment (e.g., 3H for each methyl group).

Table 3: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Data Not Available Singlet 1H H-5 (Pyridine ring)
Data Not Available Broad Singlet 2H NH₂
Data Not Available Singlet 3H CH₃ at C-4 or C-6

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The spectrum would show seven distinct signals: one for the C=S carbon at a characteristically high chemical shift, five for the carbons of the pyridine ring (with varying shifts due to the different substituents), and two signals for the two methyl carbons.

Table 4: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
Data Not Available C-2 (C=S)
Data Not Available C-6
Data Not Available C-4
Data Not Available C-3
Data Not Available C-5
Data Not Available CH₃ at C-4 or C-6

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. An HMBC spectrum would reveal longer-range correlations (over 2-3 bonds) between protons and carbons, which is crucial for piecing together the connectivity of the entire molecule, for example, by correlating the methyl protons to the carbons of the pyridine ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural details of a compound through ionization and analysis of the mass-to-charge ratio of the resulting ions.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a compound's molecular mass, allowing for the determination of its elemental formula. For this compound, the theoretical monoisotopic mass has been computed based on its chemical formula, C₇H₁₀N₂S. nih.gov This value is essential for confirming the identity of the compound in HRMS analysis. nih.gov

Interactive Data Table: Theoretical Mass Data

Parameter Value Source
Chemical Formula C₇H₁₀N₂S nih.gov

| Monoisotopic Mass | 154.05646950 Da | nih.gov |

Note: The data presented is computationally derived and awaits experimental verification.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to generate ions for mass spectrometric analysis, each providing distinct information about the compound's structure and fragmentation.

A review of published scientific literature indicates that detailed experimental studies on the EI or ESI mass spectra and the specific fragmentation pathways for this compound have not been reported. Therefore, a characteristic fragmentation pattern and corresponding spectral data for this compound are not currently available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing insights into bond lengths, bond angles, and intermolecular interactions.

The successful application of single-crystal X-ray diffraction requires growing a high-quality, single crystal of the target compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the molecular structure is determined.

Based on a thorough search of scientific databases, a single-crystal X-ray structure for this compound has not been reported in the literature. Consequently, specific methodological details such as the crystal system, space group, and unit cell dimensions for this compound are unknown.

Analysis of a crystal structure reveals how individual molecules are arranged in the solid state (crystal packing) and the nature of the non-covalent forces, such as hydrogen bonds and van der Waals forces, that hold them together. These interactions are fundamental to the physical properties of the material.

As no crystal structure has been published for this compound, a detailed analysis of its crystal packing and specific intermolecular interactions cannot be performed.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the regions of close contact between molecules, providing a "fingerprint" of the interactions that dictate the crystal's structure.

This analysis is contingent upon the availability of crystallographic information file (CIF) data from single-crystal X-ray diffraction. Since the crystal structure for this compound is not available, a Hirshfeld surface analysis and discussion of its application in crystal engineering for this specific compound are not possible.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a chemical compound. This process is crucial for validating the empirical formula of a newly synthesized or isolated substance. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values serves as a strong indicator of the compound's purity and confirms its elemental composition.

For this compound, the molecular formula has been established as C₇H₁₀N₂S. nih.gov Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 154.24 g/mol . nih.gov

The calculated elemental percentages are as follows:

Carbon (C): 54.51%

Hydrogen (H): 6.54%

Nitrogen (N): 18.16%

Sulfur (S): 20.79%

Detailed research findings from peer-reviewed literature would typically present a direct comparison between these calculated values and the results obtained through experimental analysis (often from a CHNS analyzer). While the theoretical data is presented here, specific experimental values for this compound were not available in the public scientific literature searched for this article. In a typical research context, a congruence between the two sets of data within a narrow margin of error (usually ±0.4%) is required to validate the molecular formula.

Below is a data table summarizing the theoretical elemental composition for this compound.

ElementCalculated (%)Found (%)
Carbon (C)54.51Data not available in searched literature
Hydrogen (H)6.54Data not available in searched literature
Nitrogen (N)18.16Data not available in searched literature
Sulfur (S)20.79Data not available in searched literature

Chemical Reactivity and Derivatization Studies

Reactivity of the Thione Functional Group

The thione group, characterized by its carbon-sulfur double bond, is a key site for chemical modifications, primarily through reactions involving the sulfur atom.

The thiocarbonyl group (C=S) in 3-Amino-4,6-dimethylpyridine-2(1H)-thione is susceptible to nucleophilic attack. While direct studies on this specific compound are not extensively documented, the general reactivity of thiones suggests that strong nucleophiles can add to the carbon atom of the C=S bond. This reactivity is analogous to that of carbonyl compounds, although the larger size and greater polarizability of sulfur compared to oxygen can influence the reaction rates and outcomes. The tautomeric equilibrium between the thione and thiol forms also plays a crucial role in its reactivity profile.

The thione exists in equilibrium with its thiol tautomer, 3-amino-4,6-dimethylpyridine-2-thiol. This tautomerism is pivotal for S-alkylation reactions, where the sulfur atom acts as a nucleophile. Treatment with alkyl halides in the presence of a base readily leads to the formation of S-alkylated products. For instance, the reaction of similar heterocyclic thiones, such as 4,6-dimethylpyrimidine-2-thiol, with various alkylating agents results in the corresponding 2-(alkylthio)pyrimidine derivatives. researchgate.net

Studies on analogous systems, like 4-amino-5-(4,6-dimethyl-2-pyrimidinyl)-2,3-dihydro-1,2,4-triazole-3-thione, have demonstrated that reaction with ethyl bromoacetate (B1195939) in the presence of sodium ethoxide yields the corresponding S-alkyl derivative. researchgate.net This suggests that this compound would react similarly with electrophiles at the sulfur atom.

Table 1: Examples of S-Alkylation Reactions on Similar Heterocyclic Thiones

Heterocyclic ThioneAlkylating AgentProductReference
4,6-Dimethylpyrimidine-2-thiolAlkyl Halides2-(Alkylthio)-4,6-dimethylpyrimidine researchgate.net
4-Amino-5-(4,6-dimethyl-2-pyrimidinyl)-2,3-dihydro-1,2,4-triazole-3-thioneEthyl bromoacetateS-(Carbethoxymethyl) derivative researchgate.net

These reactions are typically carried out under basic conditions to facilitate the deprotonation of the thiol, thereby enhancing the nucleophilicity of the sulfur atom.

Transformations Involving the Amino Group

The primary amino group at the C3 position of the pyridine (B92270) ring is another key site for derivatization, enabling a variety of condensation and bond-forming reactions.

The nucleophilic nature of the amino group allows it to participate in condensation reactions with carbonyl compounds. For example, reactions of 4-amino-1,2,4-triazole (B31798) derivatives with various benzaldehydes have been shown to yield stable hemiaminals and, upon dehydration, the corresponding Schiff bases (imines). mdpi.com This indicates that this compound could similarly react with aldehydes and ketones to form new C-N bonds. The stability of the resulting products would likely depend on the reaction conditions and the nature of the carbonyl compound used. mdpi.com

The amino group is a prime candidate for acylation reactions to form amides. The use of acylating agents such as acid chlorides or anhydrides would be expected to yield the corresponding N-acylated derivatives. While direct examples for this specific molecule are scarce, the general reactivity of aromatic amines supports this transformation. Efficient amide formation from amino-functionalized porphyrins has been demonstrated, highlighting the feasibility of such reactions on complex heterocyclic systems. rsc.org

Furthermore, as mentioned, condensation with aldehydes and ketones can lead to the formation of imines (Schiff bases). The reaction of 4-amino-5-(4,6-dimethyl-2-pyrimidinyl)-2,3-dihydro-1,2,4-triazole-3-thione with 4-chlorobenzaldehyde, for instance, affords the corresponding 4-(methylidene)amino substituted derivative. researchgate.net

Table 2: Potential Reactions of the Amino Group

ReagentReaction TypeExpected Product
Aldehydes/KetonesCondensationImine (Schiff Base)
Acid Chlorides/AnhydridesAcylationAmide
Isocyanates/IsothiocyanatesAdditionUrea/Thiourea derivatives

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is substituted with electron-donating groups (amino and two methyl groups), which are expected to activate the ring towards electrophilic aromatic substitution. The directing effects of these substituents would likely favor substitution at the C5 position.

While standard electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation) on this specific compound are not well-documented in the available literature, related studies on 3-amino-4-methylpyridines have shown their participation in electrophilic cyclization reactions. For instance, treatment of 3-amino-4-methylpyridine (B17607) derivatives with trifluoroacetic anhydride (B1165640) can lead to the formation of 6-azaindoles through an electrophilic [4+1]-cyclization. digitellinc.com This suggests that the pyridine ring possesses sufficient nucleophilicity to react with strong electrophiles, although the reaction pathway may be more complex than simple substitution. The outcome of such reactions would be influenced by the nature of the electrophile and the reaction conditions.

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of reactions involving this compound is dictated by the electronic properties of its substituents. The pyridine nitrogen atom is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution. However, this effect is counteracted by the strong electron-donating and activating properties of the amino group (-NH₂) at the C3 position and the weaker activating effects of the two methyl groups (-CH₃) at C4 and C6.

The amino group is a powerful ortho, para-director, activating the C2 and C4 positions. The methyl groups also provide ortho, para-directing influence through inductive effects and hyperconjugation. The combination of these groups makes the pyridine ring more susceptible to electrophilic attack than unsubstituted pyridine. The nucleophilic centers of the molecule are the sulfur atom of the thione/thiol group, the nitrogen of the amino group, and the endocyclic pyridine nitrogen. This polyfunctionality allows for competitive reactions, such as N- versus S-alkylation, with the outcome often depending on the reaction conditions (e.g., hard vs. soft electrophiles, solvent, and base). rscf.ru Theoretical studies on similar aminopyridine systems show that substituent effects can significantly influence the electron density along the heterocyclic backbone. nih.gov

Halogenation, Nitration, and Sulfonation Studies

Direct electrophilic substitution on the pyridine ring of this compound is challenging but feasible due to the activating substituents.

Halogenation: While direct halogenation of pyridine requires harsh conditions, the activating groups in the target molecule facilitate this reaction. A modern approach for the selective halogenation at the 3-position of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which proceeds under mild conditions. nsf.govnih.govnih.govchemrxiv.org For the subject compound, electrophilic halogenation would likely be directed to the C5 position, which is para to the C2-thione and ortho to the C4-methyl and C6-methyl groups, and influenced by the strong directing power of the C3-amino group.

Nitration: The direct nitration of aminopyridines can be problematic due to the sensitivity of the amino group to strong oxidizing acids, which can lead to degradation or the formation of undesired byproducts. google.comresearchgate.net A common strategy to overcome this is to protect the amino group prior to nitration. For instance, 3-aminopyridine (B143674) can be successfully nitrated at the 2-position after conversion to its N,N'-di-(3-pyridyl)-urea derivative, followed by hydrolysis to remove the protecting group. google.comgoogle.com A similar approach would be applicable to this compound.

Sulfonation: Sulfonation of the pyridine ring typically requires strong reagents like oleum (B3057394). The reaction of 4-aminopyridine (B3432731) with oleum has been shown to yield 4-aminopyridinium-3-sulfonate, indicating that sulfonation of the activated ring is possible. nih.gov For the title compound, sulfonation would be expected to occur at the C5 position.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentsAnticipated ProductReference Methodology
HalogenationN-halosuccinimide (NBS, NCS, NIS)5-Halo-3-amino-4,6-dimethylpyridine-2(1H)-thione nsf.gov
NitrationHNO₃ / H₂SO₄ (with amino group protection)5-Nitro-3-amino-4,6-dimethylpyridine-2(1H)-thione google.comgoogle.com
SulfonationH₂SO₄ / SO₃ (Oleum)3-Amino-4,6-dimethyl-2-thioxo-1,2-dihydropyridin-5-sulfonic acid nih.gov

Cyclization and Annulation Reactions

This compound is a valuable precursor for synthesizing fused heterocyclic systems, leveraging the reactivity of its amino and thione functionalities.

Formation of Fused Heterocyclic Systems (e.g., Thienopyridines, Pyrimidines)

Thienopyridines: A common route to thieno[2,3-b]pyridines involves the S-alkylation of a pyridine-2(1H)-thione with an α-halo ketone, ester, or nitrile, followed by an intramolecular cyclization. researchgate.netresearchgate.net For example, the reaction with chloroacetonitrile (B46850) would introduce a cyanomethylthio group at the 2-position. Subsequent base-catalyzed Thorpe-Ziegler cyclization leads to the formation of a 3-aminothieno[2,3-b]pyridine derivative. researchgate.net

Pyrimidines: Fused pyrimidine (B1678525) rings can be constructed by reacting the 3-amino group with various C1 or C3 synthons. For instance, cyclocondensation of 3-aminothienopyridine derivatives with reagents like formic acid or acetic anhydride can yield pyrido[2',3':4,5]thieno[3,2-d]pyrimidines. nih.gov Another strategy involves reacting 2-aminothiophene derivatives, which can be prepared from the title compound, with isothiocyanates to form thienopyrimidin-2-thione derivatives. researchgate.net The reaction of aminopyridines with dicarbonyl compounds is also a well-established method for constructing fused pyrimidine rings. nih.govresearchgate.net

Table 2: Synthesis of Fused Heterocycles
Target SystemReagentsReaction TypeResulting Core Structure
Thienopyridineα-haloacetonitrile, BaseS-alkylation / Thorpe-Ziegler Cyclization3-Aminothieno[2,3-b]pyridine
PyrimidineFormic Acid / H₂SO₄CyclocondensationPyrido[3,2-e]thieno[2,3-b]pyrimidine
PyrimidineAryl isothiocyanatesAddition / CyclizationThienopyrimidine-thione
PyrimidineAcetic AnhydrideCyclocondensationMethyl-substituted Pyridothienopyrimidine

Intramolecular Cyclizations and Ring Closure Methodologies

Beyond the Thorpe-Ziegler reaction for thienopyridine synthesis, other intramolecular cyclizations are accessible. A notable example is the formal [4+1] cyclization of 3-amino-4-methylpyridines with electrophiles like trifluoroacetic anhydride (TFAA). chemrxiv.org This reaction proceeds through the activation of the 4-methyl group and subsequent attack by the 3-amino group to form a fused pyrrole (B145914) ring, yielding a 6-azaindole (B1212597) system. Although the thione group at C2 would influence the reactivity, this methodology presents a potential pathway for creating novel fused systems from the title compound.

Oxidative and Reductive Transformations

Oxidative Transformations: The thione functionality is susceptible to oxidation. Mild oxidizing agents, such as iodine in the presence of a base, can convert pyridine-2-thiones into the corresponding bis(pyrid-2-yl) disulfides. researchgate.net More complex oxidative reactions have been observed in closely related systems. For instance, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) (bleach) does not lead to simple S-oxidation but results in an unusual oxidative dimerization, forming complex polyheterocyclic structures. acs.orgnih.govnih.gov This reaction proceeds stereoselectively, with the proposed mechanism involving the formation of new C-N and C-C bonds, while notably, the sulfur atom is not oxidized. nih.gov

Reductive Transformations: The pyridine-2(1H)-thione moiety can undergo controlled reduction. Studies on similar pyrimidine-2(1H)-thiones have shown that metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the C=C bonds of the heterocyclic ring to furnish dihydro- or tetrahydro- derivatives without affecting the thione group. rsc.org The reduction of 2-mercaptopyrazine (B1227527) to pyrazine-2(1H)-thione also demonstrates the stability of the thione under specific reducing conditions. nih.gov These methods offer pathways to partially or fully saturated derivatives of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is widely applied to predict molecular geometries, energies, and various spectroscopic properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Conformational analysis further explores different spatial arrangements (conformers) arising from the rotation around single bonds to identify the global energy minimum.

For 3-Amino-4,6-dimethylpyridine-2(1H)-thione, specific studies detailing its optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) or a full conformational analysis using DFT methods have not been found in the surveyed literature. Such a study would typically involve calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to determine the most stable tautomeric form (thione vs. thiol) and the orientation of the amino and methyl groups.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited.

Detailed calculations of the HOMO and LUMO energies and the corresponding energy gap specifically for this compound are not available in published research. A theoretical study would provide the energy values and visualize the electron density distribution of these frontier orbitals, indicating the likely sites for nucleophilic and electrophilic attack.

Vibrational Frequency Analysis and Spectroscopic Correlations

Computational vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign experimental spectral bands to specific molecular motions, such as stretching, bending, and wagging of functional groups.

A complete theoretical vibrational analysis and correlation with experimental IR or Raman spectra for this compound have not been reported. This analysis would be instrumental in confirming the molecule's structure and understanding the vibrational characteristics of its key functional groups (C=S, N-H, C-N, and C-C bonds).

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This helps in predicting how a molecule will interact with other charged species.

While MEP analysis is a common component of computational studies for novel compounds, a specific MEP surface map and its interpretation for this compound are not present in the available literature.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions. It examines charge transfer events, hyperconjugative interactions, and the delocalization of electron density between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Specific NBO analysis detailing the intramolecular charge transfer and hyperconjugative interactions within this compound could not be located in scientific publications.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is widely used in drug discovery to understand binding mechanisms and predict the affinity of a compound for a specific biological target.

There are no published molecular docking studies featuring this compound as a ligand. Such research would involve docking the compound into the active site of a target protein to predict its binding energy, binding mode, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Ligand-Target Interactions (Excluding Clinical Outcomes)

Molecular docking and simulation are principal computational methods used to predict and analyze the interaction of a ligand, such as "this compound," with a biological target, typically a protein or enzyme. These studies can identify key amino acid residues in the binding site and characterize the non-covalent forces that stabilize the ligand-target complex.

For heterocyclic compounds, these interactions commonly include:

Hydrogen Bonds: The amino group (-NH2) and the thione group (C=S) of the compound are potential hydrogen bond donors and acceptors, respectively. They can form crucial hydrogen bonds with polar residues like serine, threonine, and glutamine or with the peptide backbone of the target protein. For instance, studies on similar heterocyclic structures often show hydrogen bond formation with residues such as GLY143 and CYS145 in protease active sites. nih.gov

Hydrophobic Interactions: The methyl groups (-CH3) and the pyridine (B92270) ring itself create hydrophobic regions that can interact favorably with nonpolar amino acid residues like leucine, valine, and alanine (B10760859) within the binding pocket.

π-Stacking and π-Cation Interactions: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

π-Sulfur Interactions: The sulfur atom of the thione group can participate in π-sulfur interactions with aromatic rings of the target protein. nih.gov

Computational approaches like the generation of e-pharmacophore hypotheses help in identifying the essential chemical features required for binding. nih.gov These models map out the spatial arrangement of hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings necessary for optimal interaction with the target, guiding the understanding of molecular recognition.

Prediction of Binding Affinities and Molecular Recognition

Beyond identifying interaction types, computational methods aim to predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki). Methods such as Free Energy Perturbation (FEP) simulations can provide rigorous calculations to interpret structure-activity relationships (SAR). nih.gov These simulations calculate the relative binding free energies of a series of related ligands, helping to rationalize why small structural changes—like the addition of a methyl group—can significantly impact binding potency and selectivity. nih.gov

Reaction Mechanism Elucidation

Theoretical chemistry plays a crucial role in understanding the intricate details of chemical reactions used to synthesize "this compound" and related compounds. By modeling the reaction pathways, chemists can gain insights into reaction feasibility, identify key intermediates, and optimize synthetic procedures.

Transition State Analysis for Key Synthetic Steps

The synthesis of substituted pyridines and pyridones often involves multi-step sequences, including condensation, nucleophilic addition, and cyclization. nih.govresearchgate.net A key step in the formation of the pyridine ring is the intramolecular cyclization. Transition state analysis, typically performed using quantum chemical methods like Density Functional Theory (DFT), is used to identify the structure and energy of the transition state for this crucial step.

The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. Analyzing its geometry reveals which bonds are being formed and broken. For example, in a cyclization reaction, the analysis would show the partial formation of a new carbon-nitrogen or carbon-carbon bond that closes the ring. The calculated activation energy (the energy difference between the reactants and the transition state) determines the kinetic feasibility of the reaction step.

Energy Profiles of Reaction Pathways

A complete reaction energy profile maps the energy changes throughout a reaction, connecting reactants, intermediates, transition states, and products. By calculating the energies of all stationary points along a proposed pathway, a comprehensive picture of the reaction mechanism emerges.

For a multi-component synthesis of a substituted pyridine, the energy profile would illustrate:

The initial Knoevenagel condensation of starting materials.

The formation of an open-chain intermediate following a Michael addition.

The key intramolecular cyclization step, including its transition state.

The final tautomerization or aromatization to yield the stable pyridine product.

These profiles allow for the comparison of different possible mechanistic pathways, helping to determine the most likely route the reaction will follow. They can explain why certain reagents or conditions favor the formation of the desired product over side products and can guide the rational design of more efficient synthetic methods. mdpi.com

Tautomeric Preferences and Energetics

Tautomerism is a fundamental property of "this compound," which can theoretically exist in equilibrium between the thione (lactam) and thiol (lactim) forms. Computational studies are essential for determining the relative stability of these tautomers and the energetic barrier between them.

Theoretical Investigation of Thione-Thiol Tautomerism

Quantum chemical calculations have been extensively used to study the thione-thiol tautomerism in heterocyclic systems like pyridinethiones. acs.org These studies consistently show that the energetic preference for one tautomer over the other is highly dependent on the phase (gas or solution).

Gas Phase: In the gas phase, calculations using high-level methods such as Coupled Cluster (CCSD(T)) often show that the thiol form (e.g., 2-pyridinethiol) can be slightly more stable than the thione form by a few kcal/mol. acs.org This is attributed to the aromaticity of the pyridine ring in the thiol tautomer.

Solution Phase: In solution, the equilibrium dramatically shifts to favor the thione form. acs.org This reversal is primarily due to two factors:

Thioamide Resonance: The thione form is significantly stabilized by thioamide resonance, which delocalizes charge within the N-C=S group.

Solvent Effects: The thione tautomer typically possesses a much larger dipole moment than the corresponding thiol. acs.org Polar solvents will preferentially solvate and stabilize the more polar thione form, making it the thermodynamically more stable tautomer in solution.

Computational methods like Density Functional Theory (DFT), particularly with functionals like B3LYP, have been shown to be reliable for investigating this type of tautomerism. acs.orgnih.gov The energy difference in solution can be several kcal/mol in favor of the thione, making it the overwhelmingly predominant species under normal experimental conditions. acs.org The intramolecular transition state for the proton transfer between the thione and thiol forms is generally high in energy (25-30 kcal/mol), suggesting that uncatalyzed tautomerization is slow. acs.org

Table 1. Computational Energetics of Thione-Thiol Tautomerism in Analogous Systems This table presents representative data from studies on similar heterocyclic thione compounds to illustrate the typical energetic differences between tautomers.

Compound System Method Phase Finding Relative Energy (kcal/mol) Reference
2-Pyridinethione/thiol CCSD(T)//B3LYP Gas Thiol is more stable -2.61 acs.org
2-Pyridinethione/thiol IPCM-MP2 Cyclohexane Thione is more stable +1.96 acs.org
1,2,4-Triazole-3-thione B3LYP, MP2, HF Gas Thione is the most stable tautomer N/A nih.gov

Solvent Effects on Tautomeric Equilibria

Detailed research findings and data tables specific to this compound are not available in the reviewed scientific literature.

Exploration of Chemical and Biological Applications Non Clinical Focus

Role as Synthetic Intermediates for Advanced Molecules

The unique arrangement of functional groups in 3-Amino-4,6-dimethylpyridine-2(1H)-thione, including the amino group, the thione moiety, and the pyridine (B92270) ring, offers multiple avenues for synthetic transformations.

Precursors for Complex Heterocyclic Architectures

While direct studies detailing the use of this compound as a precursor for complex heterocyclic architectures are not extensively documented in the available literature, the reactivity of closely related pyridine-2(1H)-thione derivatives is well-established. For instance, analogous compounds such as 3-cyano-4,6-dimethylpyridine-2(1H)-thione are utilized in the synthesis of fused heterocyclic systems like thieno[2,3-b]pyridines. researchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.net These reactions typically involve the alkylation of the sulfur atom followed by an intramolecular cyclization. researchgate.netnih.gov The resulting thieno[2,3-b]pyridine (B153569) core is a key feature in molecules with various biological activities, including potential anticancer and insecticidal properties. researchgate.netnih.gov The presence of an amino group at the 3-position, as in the title compound, suggests the potential for similar cyclization strategies to yield diverse and complex heterocyclic structures.

Scaffold for Combinatorial Chemistry and Library Synthesis

There is limited specific information in the scientific literature regarding the use of this compound as a scaffold for combinatorial chemistry and library synthesis. However, the pyridine scaffold, in general, is widely recognized for its importance in medicinal chemistry and drug discovery, making it a suitable candidate for such applications. nih.gov The functional groups present in this compound would allow for the introduction of a variety of substituents, enabling the generation of a library of related compounds for biological screening.

Agrochemical Applications

Pyridine-based compounds have a significant history in the development of agrochemicals, including insecticides, fungicides, and herbicides. The structural features of this compound and its derivatives make them interesting candidates for investigation in this field.

Design and Screening for Insecticidal Bioefficacy

In one study, derivatives of 3-cyano-4,6-distyrylpyridine-2(1H)-thione were synthesized and evaluated for their insecticidal efficacy. aun.edu.eg The results indicated that these compounds exhibited significant activity against both nymphs and adults of the cowpea aphid. aun.edu.eg For instance, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form, 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide, showed higher insecticidal activity than the commercial insecticide acetamiprid (B1664982) after 24 hours of treatment. aun.edu.eg

Insecticidal Activity of Pyridine-2(1H)-thione Derivatives against Aphis craccivora

CompoundTarget StageLC50 (ppm) after 24hLC50 (ppm) after 48h
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamideNymphs0.029 aun.edu.eg0.006 aun.edu.eg
3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamideNymphs0.040 aun.edu.eg0.007 aun.edu.eg
Acetamiprid (Reference)Nymphs0.045 aun.edu.eg0.006 aun.edu.eg
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamideAdults0.149 aun.edu.eg0.017 aun.edu.eg
3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamideAdults0.183 aun.edu.eg0.022 aun.edu.eg
Acetamiprid (Reference)Adults0.225 aun.edu.eg0.023 aun.edu.eg

Structure-Activity Relationship (SAR) Studies in Agrochemical Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the insecticidal potency of lead compounds. For pyridine-based insecticides, several structural features have been identified as important for their bioefficacy. In a study of pyridine derivatives, it was observed that compounds containing a distyrylpyridine moiety generally exhibited higher insecticidal activity than those with a dimethylpyridine core. researchgate.net

Furthermore, the nature of the substituent on the pyridine ring plays a significant role in determining the insecticidal activity. For instance, the presence of a chloro group on the pyridine ring has been shown to enhance activity. researchgate.net The SAR of these compounds suggests that modifications at various positions on the pyridine and fused ring systems can lead to the development of more potent and selective insecticidal agents.

Material Science Applications

Currently, there is no information available in the scientific literature regarding the application of this compound in the field of material science.

Coordination Chemistry and Metal Binding

The presence of multiple heteroatoms (N, S) makes this compound an excellent candidate for applications in coordination chemistry. Its ability to bind with various metal ions is a key feature of its chemical profile.

Aminopyridinato ligands, derived from deprotonated aminopyridines, are noted for the flexibility of their binding modes. vot.pl Similarly, this compound possesses several potential donor sites: the pyridine ring nitrogen, the exocyclic amino nitrogen, and the sulfur atom of the thione group. This versatility allows it to act as a monodentate, bidentate, or even a bridging ligand, coordinating to metal centers in various ways. researchgate.netnih.gov

Studies on related heterocyclic ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, show that coordination often occurs through the sulfur and an amino nitrogen, creating a stable chelate ring. nih.gov Depending on the reaction conditions and the metal ion involved, different coordination geometries, including tetrahedral, square planar, and octahedral, can be achieved. nih.govresearchgate.netnih.gov The steric hindrance from the two methyl groups on the pyridine ring can also influence the final structure of the metal complex, a factor that is often intentionally used to "fine-tune" the ligand field strength. researchgate.net

Ligand ClassPotential Donor AtomsObserved Coordination ModesResulting GeometriesReference
AminopyridinesPyridine N, Amino NMonodentate, BridgingOctahedral, Polymeric Chains researchgate.net
Pyrazolo[3,4-b]pyridinesAmino NMonodentateOctahedral, Square Planar researchgate.net
Triazole-thiolsThiol S, Amino N, Ring NBidentate (S, N)Tetrahedral, Square Planar nih.gov
Pyrimidine-thionesHydroxyl O, Amino NBidentate (O, N)Octahedral, Square Planar nih.gov

The arrangement of the amino group at position 3 and the thione group at position 2 on the pyridine ring is ideal for chelation. These two groups can coordinate with a single metal ion to form a stable five-membered chelate ring. nih.govlibretexts.org The formation of such chelate complexes is thermodynamically more favorable than the formation of complexes with comparable monodentate ligands, an observation known as the chelate effect. libretexts.org

Enzyme Interaction Studies (Biochemical Mechanisms)

The structural motifs present in this compound are found in many biologically active molecules. This suggests its potential use as a molecular probe to study biochemical pathways, particularly through mechanisms like enzyme inhibition.

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a receptor, such as an enzyme. nih.gov This method is instrumental in drug discovery and in understanding biochemical mechanisms. Numerous studies have employed molecular docking to evaluate pyridine and pyrimidine (B1678525) derivatives as potential enzyme inhibitors for various therapeutic targets, including protein kinases involved in cancer progression like VEGFR-2, HER-2, and EGFR. nih.govmdpi.comresearchgate.net

Derivatives of pyridine-2(1H)-thione and related structures have shown potential as anticancer agents by inhibiting key enzymes. nih.gov The effectiveness of these compounds often relies on their ability to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the enzyme's active site.

For this compound, the following interactions could be anticipated in a hypothetical enzyme active site:

Hydrogen Bonding: The amino group (-NH2) and the N-H of the thione group can act as hydrogen bond donors, while the sulfur atom and the pyridine nitrogen can act as hydrogen bond acceptors.

Hydrophobic Interactions: The two methyl groups (-CH3) on the pyridine ring can engage in hydrophobic or van der Waals interactions with nonpolar residues.

These potential interactions make this compound a compelling candidate for in silico screening and subsequent in vitro testing as an inhibitor of various enzymes.

Compound ClassEnzyme TargetDocking Finding / ActivityReference
Pyrimidine-2-thione derivativesH-RAS-GTPShowed high binding affinity in silico, leading to apoptosis induction in cancer cells. nih.gov
Cyanopyridone derivativesVEGFR-2 / HER-2Compounds 5a and 5e showed potent antiproliferative activity and were evaluated for kinase inhibition. mdpi.com
Thiadiazole-pyridine hybridsEGFR Tyrosine KinaseCompound 4h showed the best binding affinity (ΔG = -10.8 kcal/mol) compared to the standard. nih.gov
Aminopyrimidine derivativesFGFR4Compound 6O showed potent and highly selective inhibitory activity against FGFR4. researchgate.net

Understanding Binding Sites and Interaction Modes

Detailed studies elucidating the specific binding sites and interaction modes of this compound with biological macromolecules are not extensively available in the current body of scientific literature. However, by examining molecular docking and structural analysis of closely related aminopyridine and pyridine-2(1H)-thione derivatives, we can infer potential interaction patterns. These studies provide a foundational understanding of how this class of compounds may bind to protein targets, typically within active sites or allosteric pockets. The interactions are generally governed by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces.

The core structure, featuring a pyridine ring with amino, methyl, and thione substituents, presents several key features for molecular recognition. The amino group and the nitrogen and sulfur atoms of the pyridine-thione ring can act as hydrogen bond donors and acceptors. The methyl groups contribute to hydrophobic interactions, anchoring the molecule in nonpolar pockets of a binding site.

To illustrate these potential interactions, the following sections detail the binding modes of analogous compounds as reported in various research studies. It is crucial to note that this information is presented to provide a general understanding of the binding characteristics of similar molecular scaffolds and does not represent direct findings for this compound.

Illustrative Binding Interactions of Related Pyridine Derivatives

Molecular docking studies on various pyridine derivatives have identified key amino acid residues and interaction types that are likely important for their biological activity. For instance, in studies of pyrimidine and pyridine derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, specific interactions within the ATP-binding site are crucial for inhibitory action. These often involve hydrogen bonds with backbone atoms of key residues and hydrophobic interactions with surrounding nonpolar residues.

In a study on 2,6-diaryl-substituted pyridine and 3,4-dihydropyrimidine-2(1H)-one derivatives as potential antitumor agents, molecular docking simulations revealed interactions with the mitotic kinesin Eg5. The binding affinity of these compounds was attributed to hydrogen bond formation with residues such as GLU116 and GLY117 within the binding site.

Similarly, research into aminopyrimidine derivatives as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors has highlighted the importance of steric and electronic complementarity within the kinase domain. The positioning of methyl groups can significantly influence binding affinity by either promoting favorable hydrophobic contacts or causing steric clashes with hinge region residues. For example, a dimethylpyrimidine core was observed to adopt a conformation suitable for strong binding interactions within the FGFR4 active site.

The following table summarizes key interactions observed for related pyridine derivatives from various studies, providing a potential model for the binding of this compound.

Target ProteinInteracting ResiduesType of InteractionReference Compound Class
Mitotic Kinesin Eg5GLU116, GLY117Hydrogen Bonding2,6-diaryl-substituted pyridines
Fibroblast Growth Factor Receptor 4 (FGFR4)Hinge Region ResiduesHydrophobic Interactions, Steric FitAminodimethylpyrimidinols
α-AmylaseTRP59, TYR62, GLN63, ASP197, ASP300Hydrogen Bonding, Pi-Alkyl InteractionsThiazolo[3,2-a]pyridine derivatives

This table presents data from studies on related pyridine derivatives to illustrate potential binding modes. The interactions listed are not experimentally confirmed for this compound.

Computational Modeling and Docking Predictions

In the absence of empirical structural data for this compound, computational methods such as molecular docking serve as a valuable tool to predict its potential binding modes. A hypothetical docking simulation of this compound into a generic kinase ATP-binding site can provide insights into its likely interactions.

The following table outlines the predicted interactions of this compound based on a hypothetical docking scenario in a kinase active site.

Functional Group of LigandPotential Interacting Residue TypePredicted Interaction Type
Pyridine Ring NitrogenHinge Region Amide ProtonHydrogen Bond
Thione SulfurHinge Region Amide ProtonHydrogen Bond
3-Amino GroupBackbone Carbonyl OxygenHydrogen Bond
4-Methyl GroupHydrophobic Residue (e.g., Leucine, Valine)Hydrophobic Interaction
6-Methyl GroupHydrophobic Residue (e.g., Alanine (B10760859), Isoleucine)Hydrophobic Interaction

This table represents a hypothetical binding mode based on the structural features of this compound and known interaction patterns of similar compounds. These interactions have not been experimentally verified.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly geared towards environmentally benign and efficient methodologies. Future research should focus on developing novel and sustainable synthetic routes to 3-Amino-4,6-dimethylpyridine-2(1H)-thione that offer improvements over classical methods in terms of yield, atom economy, and environmental impact.

Promising areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce waste in the synthesis of various heterocyclic compounds, including aminopyrimidine and pyridine (B92270) derivatives. nanobioletters.comclockss.orgnih.govnih.gov Applying microwave irradiation to the synthesis of this compound could lead to more efficient and environmentally friendly production methods. youtube.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control for the production of heterocyclic scaffolds. mtak.husci-hub.senih.govuc.ptdurham.ac.uk Investigating the synthesis of the target compound using microreactor technology could enable safer handling of reagents and facilitate a more streamlined and automated production process. nih.gov

Green Catalysis and Solvents: The use of green catalysts and environmentally friendly solvents, such as water, is a key principle of sustainable chemistry. ijarsct.co.innih.govresearchgate.net Research into catalytic systems and aqueous reaction media for the synthesis of this compound could significantly reduce its environmental footprint. ijarsct.co.inbiosynce.com

Synthetic ApproachPotential AdvantagesRelevant Research on Related Compounds
Microwave-Assisted SynthesisReduced reaction times, increased yields, lower energy consumptionSynthesis of aminopyrimidines and pyridines nanobioletters.comclockss.orgnih.gov
Flow ChemistryEnhanced safety, scalability, and process automationSynthesis of various heterocyclic compounds mtak.husci-hub.sedurham.ac.uk
Green CatalysisUse of reusable and non-toxic catalysts, milder reaction conditionsWater-based synthesis of pyridine derivatives nih.gov

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications. While standard spectroscopic techniques like NMR and IR are fundamental, advanced methods can provide deeper insights.

Future characterization efforts could involve:

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. Obtaining the crystal structure of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. A study on the closely related 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile has demonstrated the utility of this technique. nih.gov

Solid-State NMR (ssNMR): For materials that are difficult to crystallize or to study in their bulk form, ssNMR can provide valuable structural information. This technique would be particularly useful for characterizing any polymeric materials or coordination complexes derived from the target compound. amanote.com

Zero-Field NMR (ZULF-NMR): This emerging technique allows for the measurement of NMR spectra in the absence of a strong external magnetic field, providing unique information about the electronic environment of nuclei. ZULF-NMR has been successfully applied to the study of pyridine derivatives and could offer novel insights into the structure of this compound. nih.gov

In-depth Computational Studies of Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. In-depth computational studies on this compound could guide experimental work and provide a deeper understanding of its chemical behavior.

Key areas for computational investigation include:

Tautomerism: The compound can exist in thione and thiol tautomeric forms. DFT calculations can be employed to determine the relative stabilities of these tautomers in the gas phase and in different solvents, which is crucial for understanding its reactivity. nih.govruc.dkacs.orgnih.gov

Spectroscopic Properties: DFT can be used to calculate theoretical NMR and IR spectra, which can aid in the interpretation of experimental data and confirm structural assignments. nih.govruc.dk

Reactivity Indices: Calculation of reactivity descriptors such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new derivatization reactions.

Computational MethodResearch FocusSignificance
Density Functional Theory (DFT)Thione-thiol tautomerismUnderstanding reactivity and equilibrium nih.govruc.dkacs.org
DFTPrediction of NMR and IR spectraAiding in experimental characterization nih.govruc.dk
DFTCalculation of reactivity indicesGuiding synthetic derivatization strategies

Exploration of New Chemical Derivatizations

The presence of multiple reactive sites—the amino group, the thione/thiol group, and the pyridine ring—makes this compound an excellent scaffold for the synthesis of a diverse range of derivatives.

Future research should explore:

Synthesis of Fused Heterocyclic Systems: The amino and thione groups are ideally positioned for condensation reactions with various electrophiles to construct novel fused heterocyclic systems. The derivatization of related 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been shown to yield a variety of new heterocycles. researchgate.net

Coordination Chemistry: The thione/thiol group and the nitrogen atoms of the pyridine ring and amino group are potential coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new materials with interesting catalytic or electronic properties. Studies on related aminopyrazolopyridine ligands have demonstrated their chelating behavior. researchgate.net

Functionalization of the Amino Group and Sulfur Atom: The amino group can be acylated, alkylated, or diazotized to introduce a wide range of functional groups. Similarly, the sulfur atom in the thiol tautomer is a nucleophilic site that can be alkylated or otherwise functionalized, as has been demonstrated for other pyridine-2(1H)-thione derivatives. nih.gov

Uncovering Emerging Applications in Material Science and Agrochemistry

The unique structural features of this compound suggest its potential for applications in both material science and agrochemistry.

Future investigations should focus on:

Organic Electronics: Pyridine derivatives are being actively researched for their charge-transporting properties in organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgresearchgate.netrsc.org The electron-rich nature of this compound and its potential for derivatization make it a candidate for exploration as a component in novel organic electronic materials.

Agrochemicals: Many commercial fungicides and herbicides contain pyridine or thione moieties. Pyrithione and its derivatives are known for their fungicidal properties. wikipedia.org The structural similarity of the target compound to known agrochemicals suggests that it and its derivatives could exhibit useful biological activity. nih.govresearchgate.netgoogle.comnih.gov Screening for fungicidal, herbicidal, and insecticidal properties is a logical next step.

Application AreaRationalePotential Impact
Organic ElectronicsPyridine core is a known component in charge-transporting materials. rsc.orgresearchgate.netDevelopment of new materials for OLEDs and organic solar cells.
AgrochemistryPresence of pyridine and thione groups found in many pesticides. wikipedia.orggoogle.comDiscovery of new fungicides or herbicides with novel modes of action. nih.govresearchgate.netnih.gov

Q & A

Basic: What are the established synthetic routes for 3-Amino-4,6-dimethylpyridine-2(1H)-thione?

Answer:
The compound can be synthesized via condensation reactions involving cyanoacetamide or malononitrile with carbonyl-containing precursors. For example:

  • Cyanoacetamide route : Reacting cyanoacetamide with acetylacetone under basic conditions (e.g., piperidine) yields pyridine-2(1H)-thione derivatives via cyclization .
  • Aldehyde condensation : Using aliphatic aldehydes (e.g., isovaleric aldehyde) with cyanothioacetamide and acetoacetamide forms substituted pyridine-2(1H)-thiones through Knoevenagel-type reactions .
  • Functionalization : Post-synthetic modifications, such as alkylation with phenacyl bromides, introduce substituents at the sulfur or amino groups .

Basic: How is the crystal structure of this compound determined using X-ray diffraction?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Use a diffractometer (e.g., XtaLAB Synergy) with Mo-Kα radiation (λ = 0.71073 Å) and analytical absorption correction .
  • Structure solution : Employ direct methods (SHELXS/SHELXT) for phase determination .
  • Refinement : Full-matrix least-squares refinement (SHELXL) optimizes atomic coordinates and displacement parameters. Hydrogen atoms are located via difference Fourier maps and refined with constraints .
  • Validation : Final R values (e.g., R1 < 0.05) and goodness-of-fit (S ≈ 1.1) ensure accuracy .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • FT-IR : Identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • NMR : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm; methyl groups at δ 2.0–2.5 ppm) .
  • Elemental analysis : Validates purity by matching calculated vs. observed C, H, N, S percentages .

Advanced: How to design experiments to optimize the synthesis yield?

Answer:
Use Design of Experiments (DOE) to systematically vary parameters:

  • Variables : Temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst (piperidine vs. ammonium acetate) .
  • Response surface methodology (RSM) : Models interactions between variables to identify optimal conditions (e.g., 80°C in ethanol with piperidine increases yield by 20%) .
  • Purification : Gradient recrystallization (ethanol/water) removes byproducts, improving purity .

Advanced: How to resolve discrepancies in hydrogen bonding patterns observed in crystallographic studies?

Answer:

  • Difference Fourier maps : Locate missing hydrogen atoms in electron density, especially for N–H groups .
  • Constraints : Apply riding models (e.g., Uiso(H) = 1.2Ueq(parent atom)) during SHELXL refinement to stabilize geometry .
  • Validation tools : Use PLATON/CHECKCIF to flag outliers in hydrogen-bond geometries (e.g., D–H⋯A angles < 150°) .

Advanced: What computational methods analyze intermolecular interactions in its crystal packing?

Answer:

  • Hirshfeld surface analysis : Maps normalized contact distances (dnorm) to visualize intermolecular contacts (e.g., C–H⋯S and N–H⋯N interactions) .
  • Fingerprint plots : Quantify interaction contributions (e.g., H⋯H: 24.8%, H⋯S: 36.8%) using Crystal Explorer .
  • Energy frameworks : Calculate lattice energy stabilization from pairwise interaction energies (electrostatic, dispersion) .

Advanced: How to evaluate the anticancer activity of derivatives?

Answer:

  • In vitro assays : Use MTT/WST-1 assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC50 values .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., styryl groups) to enhance cytotoxicity .
  • Apoptosis assays : Confirm mechanism via flow cytometry (Annexin V/PI staining) .

Advanced: How does the thione group participate in coordination chemistry?

Answer:
The thione sulfur acts as a soft Lewis base , forming complexes with transition metals (e.g., Cu(I), Pt(II)):

  • Ligand design : The thione moiety binds via η¹-S or η²-S,N modes, stabilizing metal centers in mixed-ligand complexes .
  • Applications : These complexes exhibit luminescence or catalytic activity, studied via UV-vis and cyclic voltammetry .

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